
(2-氯乙基)环戊烷
描述
(2-Chloroethyl)cyclopentane: is an organic compound with the molecular formula C7H13Cl It consists of a cyclopentane ring substituted with a 2-chloroethyl group
科学研究应用
Chemistry: (2-Chloroethyl)cyclopentane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, (2-Chloroethyl)cyclopentane derivatives are explored for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor in the synthesis of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclopentane: One common method to synthesize (2-Chloroethyl)cyclopentane involves the alkylation of cyclopentane with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Halogenation of Cyclopentane: Another method involves the halogenation of cyclopentane with chlorine gas in the presence of ultraviolet light to form cyclopentyl chloride, which is then reacted with ethylene to produce (2-Chloroethyl)cyclopentane.
Industrial Production Methods: Industrial production of (2-Chloroethyl)cyclopentane often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the halogenation of cyclopentane followed by alkylation with ethylene under controlled temperature and pressure conditions to maximize yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: (2-Chloroethyl)cyclopentane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can produce 2-hydroxyethylcyclopentane.
Elimination Reactions: Under strong basic conditions, (2-Chloroethyl)cyclopentane can undergo elimination reactions to form cyclopentene derivatives. This reaction typically requires a strong base such as potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form cyclopentanone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Elimination: Potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate, aqueous conditions, room temperature.
Major Products:
2-Hydroxyethylcyclopentane: from nucleophilic substitution.
Cyclopentene derivatives: from elimination reactions.
Cyclopentanone derivatives: from oxidation reactions.
作用机制
The mechanism of action of (2-Chloroethyl)cyclopentane and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, derivatives with anticancer activity may inhibit specific enzymes involved in cell proliferation.
相似化合物的比较
Cyclopentane: A simple cycloalkane without the chloroethyl substitution.
2-Chloroethylbenzene: A similar compound with a benzene ring instead of a cyclopentane ring.
2-Chloroethylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: (2-Chloroethyl)cyclopentane is unique due to its specific ring structure and chloroethyl substitution, which confer distinct chemical reactivity and potential applications. Its smaller ring size compared to cyclohexane derivatives may result in different steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
属性
IUPAC Name |
2-chloroethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYEQHHLIYKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603309 | |
| Record name | (2-Chloroethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84226-36-8 | |
| Record name | (2-Chloroethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




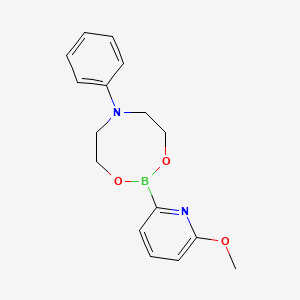
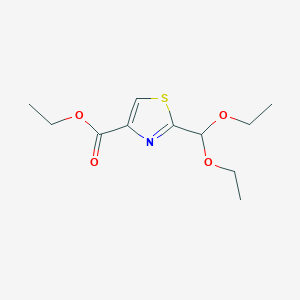
![3-[(E)-2-[3,5-bis[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]ethenyl]-9-ethylcarbazole](/img/structure/B1612651.png)


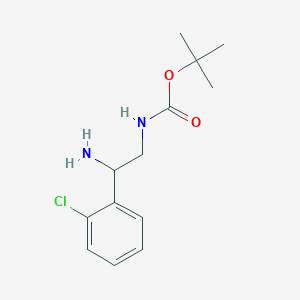
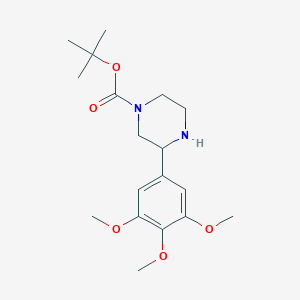
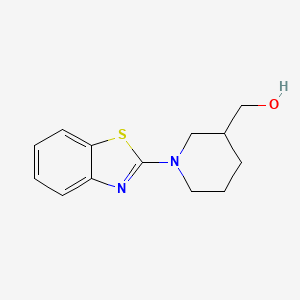
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612661.png)
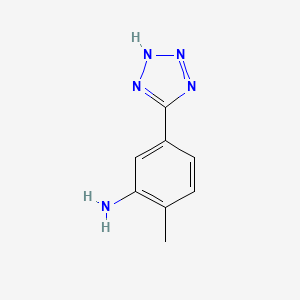
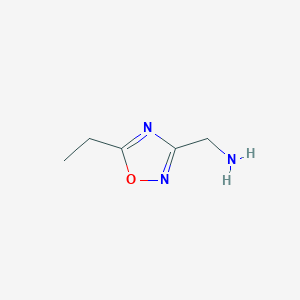
![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
